2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Description
The compound 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a thiazolidinone derivative characterized by:
- A 1,3-thiazolidin-2,4-dione core with a conjugated (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene] substituent.
- An N-[3-(1H-imidazol-1-yl)propyl]acetamide side chain. The stereoelectronic properties of the conjugated system and the imidazole group may influence binding to biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C20H20N4O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C20H20N4O3S/c25-18(22-10-5-12-23-13-11-21-15-23)14-24-19(26)17(28-20(24)27)9-4-8-16-6-2-1-3-7-16/h1-4,6-9,11,13,15H,5,10,12,14H2,(H,22,25)/b8-4+,17-9- |
InChI Key |
HDEORQQKVLYKBB-FZAQZHIUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine-2,4-dione derivative with a phenylpropylidene compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Possible use in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, while the thiazolidine ring can interact with various biological molecules. These interactions can modulate enzyme activity, inhibit microbial growth, or alter cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The target compound shares structural homology with other thiazolidinone derivatives, particularly 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide (). Critical differences include:
Implications:
- Conjugation vs. This could improve binding to hydrophobic pockets in proteins .
- Thioxo vs. The dioxo groups in the target compound may favor hydrogen bonding .
Electronic and Physicochemical Properties
Molecular Descriptors ():
- Topological: Both compounds share a thiazolidinone core but differ in substituent bulk (phenylpropenyl vs. chlorobenzylidene).
- Electronic: The phenylpropenyl group’s conjugation reduces electron density in the thiazolidinone core, while the Cl substituent in the analog induces localized electron withdrawal. These differences may modulate redox reactivity or interaction with electron-rich biological targets .
- LogP : The target compound’s extended conjugation may lower logP (increased hydrophilicity) compared to the chlorinated analog, which has a higher logP due to Cl’s hydrophobicity .
Crystallographic and Structural Insights
Crystallographic tools like SHELXL () and ORTEP () are essential for comparing molecular geometries:
- Bond Lengths/Angles : The (2E)-3-phenylprop-2-en-1-ylidene group in the target compound likely exhibits longer conjugated bond lengths than the chlorobenzylidene analog, affecting molecular rigidity .
- Dihedral Angles : The imidazole-propylacetamide chain in both compounds may adopt similar conformations due to rotational flexibility, but steric effects from the core substituents could alter side-chain orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
